Product packaging for Dichlorprop-sodium(Cat. No.:CAS No. 39104-30-8)

Dichlorprop-sodium

Cat. No.: B12670362
CAS No.: 39104-30-8
M. Wt: 257.04 g/mol
InChI Key: XWAFIZUTHLRWBE-UHFFFAOYSA-M
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Description

Historical Perspectives and Classification within Auxin-Mimic Herbicides

The development of auxin-mimic herbicides dates back to the 1940s, marking the dawn of selective organic herbicides. unl.edu These compounds are structurally and functionally similar to the natural plant hormone indole-3-acetic acid (IAA). unl.eduresearchgate.net Dichlorprop (B359615) was introduced in the 1950s and 1960s as part of the phenoxypropanoic-acid class of herbicides, a subset of the broader synthetic auxin group. juniperpublishers.comresearchgate.net This class of herbicides became crucial for the selective control of broadleaf weeds in cereal crops, making it one of the most significant and widely used herbicide families in agriculture. unl.eduunl.edu

Historically, dichlorprop was marketed as a racemic mixture, containing equal parts of its two stereoisomers. wikipedia.orgjuniperpublishers.com However, advancements in asymmetric synthesis allowed for the production of enantiopure compounds, leading to the primary use of the herbicidally active isomer in modern formulations. wikipedia.org Dichlorprop and its relatives are classified by the Herbicide Resistance Action Committee (HRAC) in MoA class O and by the Weed Science Society of America (WSSA) in MoA class 4. herts.ac.uk

Scope of Academic Inquiry for Dichlorprop-sodium Research

Academic research on this compound and its parent acid, dichlorprop, is multifaceted, covering areas from environmental science and analytical chemistry to microbiology. A significant portion of research is dedicated to the environmental fate of the compound, particularly the stereoselective behavior of its isomers in soil and aquatic environments. juniperpublishers.comacs.org Studies have investigated the enantioselective degradation of dichlorprop in different media, noting that degradation rates can differ between the isomers. juniperpublishers.comnih.gov For instance, the R-enantiomer was found to be preferentially degraded over the S-enantiomer in some soil studies. juniperpublishers.com Conversely, laboratory incubations in lake and river water have shown that biologically mediated enantiomerization can lead to residues enriched in the S-enantiomer. acs.org

A substantial body of work focuses on the development of analytical methods for the separation and quantification of dichlorprop enantiomers. nih.govresearchgate.net Due to the complexity of environmental samples, these methods often require a sample pretreatment step, such as solid-phase or liquid-liquid extraction. nih.gov Various chromatographic and electrophoretic techniques are employed for chiral separation.

Research AreaAnalytical Techniques EmployedKey Findings
Enantiomeric Separation High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), Supercritical Fluid Chromatography (SFC), Centrifugal Partition Chromatography (CPC). nih.govresearchgate.netnih.govSuccessful baseline separation of dichlorprop enantiomers has been achieved, enabling detailed study of their individual properties and environmental behavior. nih.govresearchgate.netnih.gov
Environmental Degradation Microbiological assays, soil and water incubation studies, analysis of metabolites. acs.orgnih.govDegradation is enantioselective; for example, the bacterium Sphingomonas herbicidovorans MH degrades the (S)-enantiomer of dichlorprop faster than the (R)-enantiomer. nih.gov
Enantioselective Hydrolysis Enzymatic assays using lipases (e.g., Aspergillus niger lipase). nih.govSpecific amino acids (histidine, lysine) within enzymes play a key role in the enantioselective hydrolysis of dichlorprop methyl ester. nih.gov
Nanohybrid Formulation Synthesis and characterization of layered double hydroxide (B78521) (LDH) nanohybrids. researchgate.netDichlorprop can be intercalated into Zn/Al-LDH, creating a nanohybrid with controlled-release properties. researchgate.net

Isomeric Forms and Their Differential Research Significance

Dichlorprop possesses a single chiral center, meaning it exists as two non-superimposable mirror images known as enantiomers: (R)-dichlorprop and (S)-dichlorprop. ontosight.aiwikipedia.org The original herbicide was a racemic mixture, containing both enantiomers in equal proportion. ontosight.aiwikipedia.org

The primary reason for the differential research significance of these isomers lies in their biological activity. ontosight.ai It is well-established that the herbicidal activity is almost exclusively associated with the (R)-isomer, often referred to as dichlorprop-P (B76475). ontosight.aijuniperpublishers.comnhmrc.gov.au The (S)-isomer is considered to have little to no phytotoxic effect. juniperpublishers.comnih.gov This disparity in activity has driven both regulatory changes and academic research. The use of racemic mixtures releases the less active (S)-isomer into the environment, prompting investigation into its own distinct environmental fate and ecotoxicity. juniperpublishers.com

Consequently, much of the academic inquiry has focused on comparing the two enantiomers. Research has demonstrated that while they may have similar physical properties like melting point and water solubility, their interaction with biological systems can be vastly different. ontosight.ai For example, studies on the bacterium Sphingomonas herbicidovorans MH showed that it can degrade both enantiomers, but it preferentially degrades the (S)-enantiomer. nih.gov This enantioselectivity is a critical area of study, as it influences the environmental persistence and potential impact of the herbicide. The development of analytical techniques to separate and quantify these enantiomers is therefore essential for accurately assessing the environmental behavior and biological effects of dichlorprop. nih.govresearchgate.netnih.gov

Property(R)-Dichlorprop (Dichlorprop-P)(S)-DichlorpropRacemic Dichlorprop
Herbicidal Activity High. ontosight.aijuniperpublishers.comLittle to none. nih.govActive, due to the presence of the (R)-isomer. juniperpublishers.com
Common Name Dichlorprop-P. nhmrc.gov.auN/ADichlorprop. nhmrc.gov.au
Regulatory Focus Considered the active substance in modern formulations. wikipedia.orgConsidered an impurity or non-active component. juniperpublishers.comHistorically used, now largely replaced by enantiopure (R)-isomer products. wikipedia.org
Environmental Research Studied for its efficacy and degradation pathways. juniperpublishers.comnih.govStudied for its environmental fate and potential for enantiomerization. juniperpublishers.comacs.orgStudied to understand the combined fate of both isomers. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl2NaO3 B12670362 Dichlorprop-sodium CAS No. 39104-30-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

39104-30-8

Molecular Formula

C9H7Cl2NaO3

Molecular Weight

257.04 g/mol

IUPAC Name

sodium;2-(2,4-dichlorophenoxy)propanoate

InChI

InChI=1S/C9H8Cl2O3.Na/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1

InChI Key

XWAFIZUTHLRWBE-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+]

Origin of Product

United States

Phytoactivity and Biochemical Mechanisms of Dichlorprop Sodium

Cellular and Molecular Basis of Auxinic Action

Dichlorprop-sodium, a member of the phenoxypropionic acid group of herbicides, functions as a synthetic auxin, disrupting normal plant growth and development by interfering with hormonal balance. wikipedia.org Its herbicidal activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of molecular and cellular events that result in phytotoxicity.

Interaction with Plant Hormone Pathways

The primary mode of action of this compound involves its interaction with the auxin signaling pathway. Like natural auxins, synthetic auxins such as dichlorprop (B359615) are perceived by the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family of co-receptors. lsuagcenter.com Dichlorprop has demonstrated a significantly higher binding affinity for the TIR1 receptor compared to other phenoxy-carboxylate auxins like 2,4-D and MCPA. lsuagcenter.com This binding event initiates a signaling cascade that is central to auxin-regulated gene expression.

The binding of an auxin, in this case, dichlorprop, to the TIR1/AFB protein promotes the formation of a co-receptor complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. researchgate.net This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressor proteins liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their expression. researchgate.net

Induction of Aberrant Plant Growth and Developmental Responses

The overstimulation of auxin-responsive pathways by this compound leads to a variety of abnormal growth and developmental responses in susceptible plants. These responses are a direct consequence of the uncontrolled and unregulated gene expression triggered by the synthetic auxin.

One of the hallmark symptoms of this compound exposure is the induction of epinasty, where the leaves and petioles exhibit downward curvature due to differential growth rates in the upper and lower surfaces. Other visible signs of phytotoxicity include stem and leaf malformations, leading to twisting and curling of the plant tissues. wikipedia.org

Research on the effects of dichlorprop and its ester form, dichlorprop-P-2-ethylhexyl (DCPE), on poplar has demonstrated the induction of abundant aerial root formation, a phenomenon not typically observed with traditional auxin treatments. nih.gov Furthermore, while auxins are known to stimulate root initiation, higher concentrations of dichlorprop have been shown to have an inhibitory effect on root elongation. nih.gov Callus formation, an undifferentiated mass of plant cells, can also be induced by dichlorprop treatment. nih.gov

The enantiomers of dichlorprop exhibit different levels of phytotoxicity. The (R)-(+)-enantiomer of dichlorprop has been shown to cause a more significant decrease in shoot weight and more pronounced morphological variations in both shoots and roots of Arabidopsis thaliana compared to the (S)-(-)-enantiomer. nih.gov This enantioselectivity is also reflected in the induction of oxidative damage within the plant. nih.gov A study on (R)-dichlorprop has indicated that it can trigger a ferroptosis-like death in Arabidopsis thaliana, characterized by the accumulation of reactive oxygen species (ROS) and iron, leading to lipid peroxidation and disruption of cell membrane integrity. nih.gov

Aberrant Growth Responses Induced by Dichlorprop
ResponseDescriptionObserved in
EpinastyDownward bending of leaves and petioles.General response in susceptible broadleaf plants.
Stem and Leaf MalformationsTwisting and curling of stems and leaves. wikipedia.orgGeneral response in susceptible broadleaf plants. wikipedia.org
Aerial Root FormationDevelopment of roots from above-ground structures. nih.govPopulus species. nih.gov
Inhibition of Root ElongationReduction in the length of primary roots. nih.govPopulus species. nih.gov
Callus FormationInduction of undifferentiated cell masses. nih.govPopulus species. nih.gov
Oxidative DamageIncreased levels of cellular damage due to reactive oxygen species. nih.govArabidopsis thaliana. nih.gov

Effects on Plant Vascular Tissue Integrity

The uncontrolled cell division and elongation induced by this compound can have severe consequences for the integrity of the plant's vascular tissues, namely the xylem and phloem. While specific studies on the anatomical effects of this compound on vascular tissues are not abundant, the known effects of auxinic herbicides provide a basis for understanding these impacts.

Metabolism of this compound in Terrestrial Flora

The fate of this compound within a plant is a critical determinant of its phytotoxicity and selectivity. The processes of absorption, translocation, and biotransformation collectively influence the concentration and persistence of the active compound at its site of action.

Absorption and Translocation Pathways within Plants

This compound is a systemic herbicide that is primarily absorbed through the leaves of the plant. wikipedia.org Following foliar application, the compound penetrates the cuticle and enters the plant's vascular system.

Once inside the plant, this compound is translocated throughout the plant via both the xylem and the phloem. gov.ab.cabcpc.orgucanr.edu Translocation in the phloem allows the herbicide to move from the leaves (source tissues) to areas of active growth and metabolism, such as the shoot and root meristems (sink tissues). nufarm.com This systemic movement is crucial for its effectiveness against perennial weeds with extensive root systems. Movement in the xylem can also occur, distributing the herbicide throughout the plant with the flow of water from the roots. ucanr.edu

Biotransformation Pathways and Metabolite Identification in Specific Plant Species

Once absorbed, this compound can undergo biotransformation, a process by which the plant metabolizes the xenobiotic compound. The rate and pathway of metabolism can vary significantly between plant species, which is a major factor in the selective herbicidal activity of this compound. In general, tolerant species are able to detoxify the herbicide more rapidly than susceptible species.

The metabolism of phenoxy herbicides in plants typically occurs in three phases. Phase I involves reactions such as oxidation, reduction, or hydrolysis, which introduce or expose functional groups on the herbicide molecule. mdpi.com For phenoxy herbicides, hydroxylation is a common Phase I reaction, where a hydroxyl (-OH) group is added to the aromatic ring. lsuagcenter.com

In Phase II, the modified herbicide or its Phase I metabolites are conjugated with endogenous molecules such as sugars (e.g., glucose), amino acids, or glutathione. lsuagcenter.commdpi.com This conjugation process generally increases the water solubility of the compound and reduces its phytotoxicity. The resulting conjugates are then often sequestered in the vacuole or incorporated into cell wall components in Phase III, effectively removing them from biological activity. lsuagcenter.com

A metabolomic analysis of Arabidopsis thaliana treated with the enantiomers of dichlorprop revealed that the R-enantiomer had significant effects on several metabolic pathways, including lactose metabolism, starch and sucrose metabolism, the TCA cycle, the fatty acid biosynthesis pathway, and the pentose phosphate (B84403) pathway. nih.gov This suggests that beyond simple detoxification, dichlorprop can cause widespread disruptions to primary metabolism. The study also noted an accumulation of antioxidants in the leaves of plants treated with the R-enantiomer, indicating an oxidative stress response. nih.gov In contrast, an increase in amino acids and some terpenoids was observed in the S-enantiomer treated group. nih.gov

General Biotransformation Pathways of Phenoxy Herbicides in Plants
PhaseReaction TypeDescription
Phase IHydroxylationAddition of a hydroxyl (-OH) group to the aromatic ring. lsuagcenter.com
Phase IIConjugationCoupling of the herbicide or its metabolites with endogenous molecules like glucose or amino acids. lsuagcenter.commdpi.com
Phase IIISequestrationCompartmentalization of conjugates in the vacuole or incorporation into the cell wall. lsuagcenter.com

Influence of Plant Physiology on this compound Fate

The fate of this compound within a plant, encompassing its uptake, translocation, metabolism, and ultimate degradation, is intricately linked to the plant's physiological state. Various physiological and environmental factors can significantly alter the efficacy and persistence of this herbicide. These factors modulate the plant's ability to absorb the compound, move it to its site of action, and detoxify it.

Uptake and Translocation

This compound, being a systemic herbicide, is primarily absorbed through the leaves and subsequently translocated to other parts of the plant, particularly the meristematic tissues where it exerts its phytotoxic effects. The efficiency of this process is governed by several physiological factors.

Environmental Conditions: Environmental factors that influence plant physiology, such as humidity, temperature, and soil moisture, can impact the absorption of this compound. High humidity and adequate soil moisture can lead to a more hydrated cuticle, which may increase the rate of herbicide absorption through the leaves. wisc.edu Conversely, drought stress can lead to a thicker, waxier cuticle and closure of stomata, potentially reducing herbicide uptake. Temperature affects the rate of metabolic processes within the plant, including translocation; higher temperatures, within an optimal range, generally increase the speed of these processes. wisc.eduscielo.br

Metabolism and Degradation

Once inside the plant, this compound is subject to metabolic processes that can lead to its detoxification and degradation. The rate and pathways of metabolism are key determinants of a plant's tolerance to the herbicide.

Metabolic Pathways: Plants metabolize herbicides through a series of enzymatic reactions, typically categorized into Phase I (modification), Phase II (conjugation), and Phase III (compartmentation). For phenoxy herbicides like Dichlorprop, key metabolic pathways include hydroxylation of the aromatic ring and conjugation with sugars (e.g., glucose) or amino acids. These processes increase the water solubility of the herbicide molecule, facilitating its sequestration in vacuoles or incorporation into cell wall components, thereby rendering it non-toxic. Research on the closely related 2,4-D has identified 2,4-dichlorophenol (B122985) (DCP) as a metabolite. researchgate.net

Species-Specific Metabolism: The ability to metabolize this compound varies significantly among different plant species, which is a primary basis for its selectivity. Tolerant species, such as grasses, are generally able to metabolize the herbicide into non-toxic compounds more rapidly than susceptible broadleaf weeds. A study on the metabolism of Dichlorprop (DCP) in Populus × canadensis showed that the compound's dissipation varied in different parts of the plant, following different decay patterns in the basal, middle, and upper stems. nih.gov This study also highlighted species-specific metabolic differences, noting that in contrast to wheat, only the ester form (DCPE) and DCP were found in orange trees, while only DCP was detected in poplar. nih.gov

Enzymatic Systems: Key enzyme families involved in herbicide metabolism include Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs). These enzymes play a critical role in the detoxification process. scielo.br Enhanced activity or overexpression of these enzymes is a common mechanism of evolved herbicide resistance in weed populations. nih.gov While specific data on this compound is limited, research on other herbicides demonstrates that resistant weeds often exhibit more rapid metabolism mediated by these enzyme systems compared to susceptible biotypes.

Below are data tables summarizing research findings on the dissipation and metabolism of Dichlorprop in different plant species.

Table 1: Dissipation Half-life of Dichlorprop-P (B76475) in Wheat Plants
LocationHalf-life (days)
Shandong, China1.9
Jiangsu, China2.5
Heilongjiang, China2.1

This table shows the dissipation rate of Dichlorprop-P in wheat plants from a field study conducted in three different provinces in China. The relatively short half-lives indicate rapid dissipation in this tolerant monocot species. wisc.edu

Table 2: Metabolism of Dichlorprop (DCP) in Poplar (Populus × canadensis) Over 8 Days
Plant SectionResidue TrendDescription of Dissipation
Basal StemsQuadraticInitial stabilization followed by a gradual decline, indicating efficient metabolism.
Middle StemsPower-law decayA slower, more gradual reduction over time.
Upper StemsPower-law decayA consistent decline over the 8-day period.

This table describes the metabolic fate of Dichlorprop (DCP) when applied to poplar cuttings. The different dissipation patterns in various parts of the stem highlight the complex nature of translocation and metabolism within a single plant. nih.gov

Environmental Dynamics and Biotransformation of Dichlorprop Sodium

Fate in Aquatic Systems

Dichlorprop-sodium, a water-soluble herbicide, can enter aquatic environments through spray drift and runoff from treated fields. canada.ca Its behavior in these systems is governed by a combination of degradation processes, mobility, and interactions with solid particles.

Degradation Pathways in Water (e.g., Photodegradation, Hydrolysis)

Once in an aquatic environment, dichlorprop (B359615), the active component of this compound, undergoes degradation through several pathways. Photodegradation, or the breakdown of the compound by sunlight, is a significant route of dissipation. epa.gov Studies have shown that dichlorprop photodegrades rapidly in water, with a reported half-life of approximately 4 days. epa.gov

In addition to photodegradation, biotransformation by aquatic microorganisms also contributes to the breakdown of dichlorprop. canada.ca While stable to abiotic hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9), microbial-mediated degradation does occur in aquatic settings. epa.gov The persistence of dichlorprop in aquatic systems can vary depending on the presence of oxygen. In aerobic aquatic environments, it is considered non-persistent to moderately persistent, with a half-life of about 14 days. epa.gov However, under anaerobic conditions, such as those found in some sediment layers, dichlorprop can be more persistent, with a half-life of up to 159 days. epa.gov

Sorption to Sediments and Suspended Particulates

The interaction of dichlorprop with sediments and suspended solids is a key aspect of its environmental fate. The extent of this interaction, known as sorption, is influenced by the organic carbon content of the sediment. researchgate.net The sorption coefficient (Kd), a measure of the distribution of a chemical between solid and liquid phases, for dichlorprop has been shown to be positively correlated with the organic carbon content of sediments. researchgate.net

Despite its potential for sorption, dichlorprop generally exhibits high mobility. nih.gov The organic carbon-water (B12546825) partition coefficient (Koc) values, which indicate the tendency of a chemical to bind to organic matter in soil or sediment, for dichlorprop range from 34 to 129, suggesting very high to high mobility. nih.gov Research on the related compound 2,4-D has shown that a significant portion of the sorbed amount can be released back into the water column. researchgate.net This desorption process suggests that bottom sediments could act as a source of dichlorprop to the overlying water. researchgate.net The sorption process can also affect the persistence of herbicides in water; for some herbicides, sorption onto sediments can slow down their degradation. ontariosportsman.com

Fate in Terrestrial Systems

In terrestrial environments, the fate of this compound is primarily dictated by microbial degradation processes within the soil. canada.ca

Microbial Degradation in Soil

The primary route for the dissipation of dichlorprop in soil is biotransformation by soil microorganisms. canada.ca This process involves the breakdown of the herbicide into other chemical forms. The degradation of dichlorprop in soil is considered to be relatively rapid, with a reported half-life (DT50) of 21 to 25 days. agropages.com The main degradation pathway involves the breakdown of the side-chain to form 2,4-dichlorophenol (B122985), followed by hydroxylation of the aromatic ring and subsequent ring opening. agropages.com The enantioselective degradation of dichlorprop, where one stereoisomer is degraded faster than the other, is mainly controlled by soil microorganisms. nih.gov

The microbial degradation of dichlorprop is a specialized process carried out by specific microbial communities that possess the necessary enzymes. The initial and crucial step in the breakdown of phenoxyalkanoic acid herbicides like dichlorprop is the cleavage of the ether bond, a reaction catalyzed by α-ketoglutarate-dependent dioxygenases. asm.org

For the chiral herbicide dichlorprop, which exists as a racemic mixture of (R)- and (S)-enantiomers, specific dioxygenases are responsible for the degradation of each form. asm.orgasm.org The enzyme RdpA targets the (R)-enantiomer, while SdpA targets the (S)-enantiomer. asm.orgasm.org The genes that code for these enzymes, rdpA and sdpA, have been identified and studied in soil microbial communities. asm.orgnih.gov

Research has shown that the application of dichlorprop to soil can lead to an increase in the abundance and expression of these specific dioxygenase genes. nih.gov For instance, in one study, the rdpA gene was not detectable in unamended soil but its population grew significantly after the addition of the herbicide. nih.gov Similarly, the populations of sdpA and another related dioxygenase gene, tfdA, also increased following dichlorprop application. nih.gov The expression of these genes, indicating active degradation, was observed to be upregulated during the period of active herbicide mineralization. asm.orgnih.gov This demonstrates a clear link between the presence of dichlorprop and the functional response of the soil microbial community to degrade it. The degradation of the (S)-enantiomer is often preferential and has been linked to bacteria from the Sphingomonadaceae family. nih.gov

GeneEncoded DioxygenaseTarget Enantiomer
rdpARdpA(R)-dichlorprop
sdpASdpA(S)-dichlorprop

Interactive Data Table: Dioxygenase Gene Response to Dichlorprop in Soil (This is a simplified representation of complex data. Actual values can vary significantly based on soil type, microbial community composition, and environmental conditions.)

To interact with the table, you can sort the data by clicking on the column headers.

Click to view interactive table
GeneAbundance in Unamended Soil (copies/g)Abundance in Amended Soil (copies/g)Expression Level
rdpANot Detectable nih.gov>1,000,000 nih.govUpregulated asm.orgnih.gov
sdpA~50,000 nih.gov>100,000 nih.govUpregulated asm.orgnih.gov
tfdA~100 nih.gov>100,000 nih.govUpregulated nih.gov
Influence of Soil Physicochemical Parameters on Degradation Kinetics

The degradation rate of dichlorprop in soil is significantly influenced by various physicochemical parameters, including pH and organic matter content. The persistence of dichlorprop is generally low in soils. herts.ac.uk For instance, in a soil from Vienna, Austria, incubated at 21°C, dichlorprop had a half-life of 5 days. nih.gov The degradation process can be stereoselective, with the S-enantiomer often degrading faster than the R-enantiomer. tandfonline.comtandfonline.com

Soil pH plays a critical role in the enantioselective degradation of dichlorprop. tandfonline.com Research has shown a correlation between soil pH and the enantiomer selectivity (ES), with S-dichlorprop being preferentially degraded in soils with a pH of 6.0 and 6.6. tandfonline.com One study reported half-lives of 8.22 days for S-dichlorprop and 12.93 days for the more persistent R-dichlorprop in a soil with a pH of 6.0. tandfonline.comtandfonline.com In another soil with a pH of 6.6, the half-lives were 8.06 days for the S-enantiomer and 12.38 days for the R-enantiomer. tandfonline.comtandfonline.com This pH-dependent enantioselectivity is likely due to the fact that enzymatic reactions, which are central to microbial degradation, are often pH-dependent. tandfonline.com A reevaluation of published data has suggested a linear relationship between soil pH and the enantioselectivity of dichlorprop degradation. researchgate.net

Organic matter content also affects the degradation kinetics. Studies have indicated that dichlorprop dissipates faster in soils with lower organic matter content. tandfonline.com Conversely, the addition of peat to soil has been shown to increase the persistence of dichlorprop. researchgate.net The adsorption of dichlorprop to soil particles, which is influenced by organic matter, is a key factor in its mobility and availability for degradation. tandfonline.com The main adsorption mechanism at typical soil pH is believed to be cation bridging between the anionic form of the herbicide and the surfaces of organic matter and clay. tandfonline.com

Table 1: Influence of Soil pH on the Half-life of Dichlorprop Enantiomers

Soil pH Enantiomer Half-life (DT50) in days
6.0 S-dichlorprop 8.22 tandfonline.comtandfonline.com
6.0 R-dichlorprop 12.93 tandfonline.comtandfonline.com
6.6 S-dichlorprop 8.06 tandfonline.comtandfonline.com

Leaching Potential and Groundwater Contamination Studies

Dichlorprop is considered to be mobile in soil and has the potential to leach into groundwater. herts.ac.ukcanada.ca Its mobility is attributed to its moderate aqueous solubility and the fact that it is often found in an anionic form in the soil environment. herts.ac.uktandfonline.com Adsorption studies have shown low distribution coefficients (Kf) for dichlorprop in calcareous soils, indicating a high potential for mobility. tandfonline.com

Field lysimeter studies have provided direct evidence of dichlorprop leaching. In one such study, leaching of dichlorprop ranged from 0.02% to 1.8% of the applied amount across different soil types (sand, loam, clay, and peat). cambridge.org Interestingly, greater leaching was observed in clay monoliths compared to sand, a phenomenon attributed to macropore flow. cambridge.org The rapid appearance of dichlorprop in drainage water, sometimes shortly after application, points to preferential flow as a significant transport mechanism in various soil types, including sandy soils. cambridge.org

The detection of dichlorprop in groundwater samples in various regions further confirms its leaching potential. researchgate.netscispace.com While dichlorprop itself is not expected to be highly persistent in soils, its mobility raises concerns about the contamination of water resources. cdc.govapvma.gov.au

Volatilization from Environmental Compartments

Dichlorprop is classified as being volatile. herts.ac.uk While specific studies focusing solely on the volatilization of this compound from different environmental compartments are limited in the provided search results, the general information suggests that volatilization is a potential dissipation pathway. herts.ac.uk The ester forms of dichlorprop, such as dichlorprop-P (B76475) 2-ethylhexyl ester, are likely to exhibit some volatility from plant foliage, although this is limited by uptake into the plant and the low application rates typically used. apvma.gov.au The primary metabolite, dichlorprop-P, being a carboxylic acid, is expected to have low volatility. apvma.gov.au

Metabolite Fate and Persistence in Environmental Matrices

Characterization of Environmentally Relevant Degradation Products

The degradation of dichlorprop in the environment leads to the formation of several metabolites. The primary and most frequently cited degradation product is 2,4-dichlorophenol (2,4-DCP). nih.govwho.intacs.orgnih.gov In some cases, 2,4-dichloroanisole (B165449) (2,4-DCA) has also been identified as a major metabolite. nih.gov

In soil, under aerobic conditions, both 2,4-DCP and 2,4-DCA have been observed as major metabolites, with maximum occurrences of 11.6% and 13.1% of the applied radioactivity, respectively. nih.gov The formation of 2,4-DCP is a result of the cleavage of the ether bond in the dichlorprop molecule. scispace.com Further degradation of 2,4-DCP can occur, and in some instances, it can be nitrated to form 2,4-dichloro-6-nitrophenol. acs.org

In aquatic environments, the degradation of dichlorprop can also lead to the formation of 2,4-DCP. acs.org Studies in sewage sludge have shown that under anaerobic conditions, 2,4-dichlorophenol is the main metabolite of the structurally similar herbicide 2,4-D, while dichlorprop itself was found to be persistent. scispace.com

Environmental Persistence of Primary Metabolites

The primary metabolite of dichlorprop, 2,4-dichlorophenol (2,4-DCP), is itself a compound of environmental concern due to its toxicity and persistence. nih.gov It is frequently detected in surface water. acs.orgnih.gov The persistence of 2,4-DCP in the environment can be significant. While specific half-life data for 2,4-DCP from the degradation of this compound is not detailed in the provided results, information on the persistence of the parent compound of a similar herbicide, 2,4-D, and its metabolites provides some context. The half-life of 2,4-D in soil can range from a few days to several weeks. cdc.govwho.int

In soil, metabolites like 2,4-DCP and 2,4-dichloroanisole have been shown to have very low to moderate persistence. nih.gov The persistence of these metabolites will ultimately depend on the same environmental factors that influence the degradation of the parent compound, such as microbial activity, soil type, pH, and temperature.

Enantioselective Degradation in Environmental Systems

Dichlorprop is a chiral herbicide, existing as two enantiomers, (R)-dichlorprop and (S)-dichlorprop. herts.ac.uk The degradation of dichlorprop in the environment is often enantioselective, meaning one enantiomer is degraded at a different rate than the other. researchgate.netrsc.orgrsc.org This stereoselectivity is primarily mediated by soil microorganisms. tandfonline.comresearchgate.net

In many soil environments, the (S)-enantiomer of dichlorprop is degraded preferentially over the (R)-enantiomer. researchgate.netnih.gov For example, a study found that the half-life of the S-(-)-enantiomer was about 4 days, while the R-(+)-enantiomer had a half-life of approximately 8 days. rsc.orgrsc.org This differential degradation is attributed to the stereospecificity of the enzymes produced by soil microbes. asm.org Two such enzymes, RdpA and SdpA, have been identified, which specifically target the R and S enantiomers, respectively. asm.org

The enantioselectivity of dichlorprop degradation can be influenced by environmental factors. researchgate.net Soil pH has been identified as a key factor, with a correlation observed between pH and the degree of enantioselectivity. tandfonline.comacs.org Soil type and the addition of organic amendments can also alter the preferential degradation of the enantiomers. researchgate.net For instance, the addition of peat to soil has been reported to change the enantioselectivity of dichlorprop degradation. researchgate.net In some cases, enantiomeric interconversion has been observed, where one enantiomer is transformed into the other. nih.gov

The enantioselective behavior of dichlorprop has important implications for its environmental risk assessment, as the two enantiomers can have different biological activities and toxicities. rsc.orgrsc.orgtandfonline.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Dichlorprop
(R)-dichlorprop
(S)-dichlorprop
Dichlorprop-P
Dichlorprop-P 2-ethylhexyl ester
2,4-dichlorophenol (2,4-DCP)
2,4-dichloroanisole (2,4-DCA)
2,4-dichloro-6-nitrophenol
2,4-D
Mecoprop (B166265)
Bentazon
36Cl
(+)-1-(4-aminobutyl)-(5R,8S,10R)-terguride
Clofibric acid
Epoxiconazole
Cyproconazole
Metalaxyl
Metalaxyl acid
2,4,5-T
Fenoprop
Preventol®B2
Ruelene
o,p'-DDT
o,p'-DDD
α-HCH
cis-chlordane
trans-chlordane
Bromochloroacetic acid
Prothiofos
2,4-DB
Bifenox
Dichlorprop-P-diethylammonium
Dichlorprop-P-potassium
Dichlorprop-P-etexyl
1,2,4-benzenetriol
4-chlorophenol
2-chlorohydroquinone
Triclosan
Glycidyl methacrylate
Methyl methacrylate
Ethylene glycol dimethacrylate
Formamide

Ecotoxicological Considerations in Non Target Biota Exposed to Dichlorprop Sodium

Effects on Aquatic Organisms

The introduction of herbicides into aquatic environments can occur through various pathways, including surface runoff and spray drift. slu.se The presence of dichlorprop-sodium in these ecosystems can have notable consequences for a range of aquatic life.

Toxicity to Algae and Aquatic Plants

As a herbicide, this compound is inherently toxic to plants, and this toxicity extends to aquatic flora, including algae, which form the base of most aquatic food webs. service.gov.uk Studies have shown that dichlorprop-p (B76475), the active acid form, is moderately toxic to aquatic plants. herts.ac.uk The impact on these primary producers can disrupt the entire aquatic ecosystem. service.gov.uk Research has indicated that herbicides, even at low concentrations, can significantly affect the growth and morphology of non-target aquatic plants. mdpi.com

Impacts on Aquatic Invertebrates

Aquatic invertebrates are a critical component of aquatic ecosystems, serving as a food source for larger organisms and contributing to nutrient cycling. This compound and its parent acid, dichlorprop-p, have been shown to be toxic to aquatic invertebrates. newsomseed.com The toxicity can vary significantly between species. For instance, while some data suggests lower toxicity to certain aquatic invertebrates, other studies have found freshwater and estuarine/marine invertebrates to be highly sensitive. herts.ac.uknpdc.govt.nz The acute toxicity to the water flea (Daphnia magna) has been documented, with a reported 48-hour EC50 value. epa.gov

Interactive Table: Acute Toxicity of Dichlorprop-p to Aquatic Invertebrates

Species Endpoint Value (mg ae/L) Toxicity Category Source

Note: ae/L refers to acid equivalents per liter. The toxicity category is based on the reported value.

Effects on Fish Species

Fish are often used as key indicators of aquatic ecosystem health. The toxicity of dichlorprop-p to fish is generally considered to be low to moderate. herts.ac.uknewsomseed.com Acute toxicity studies on rainbow trout have shown a high LC50 value, categorizing it as practically non-toxic to this species under acute exposure conditions. epa.gov However, chronic exposure can lead to different outcomes, and the potential for long-term effects in the aquatic environment is a consideration. nih.gov

Interactive Table: Toxicity of Dichlorprop-p to Fish

Species Endpoint Value (mg ae/L) Toxicity Category Source
Rainbow trout 96-hr LC50 >214 Practically non-toxic epa.gov

Note: ae/L refers to acid equivalents per liter. LC50 is the concentration lethal to 50% of the test organisms. NOAEC is the No-Observed-Adverse-Effect Concentration.

Effects on Terrestrial Non-Target Organisms

The impact of this compound extends beyond the aquatic environment, affecting soil-dwelling organisms that are essential for soil health and fertility.

Effects on Earthworms and Soil Invertebrates

Earthworms and other soil invertebrates are vital for maintaining soil structure and fertility. frontiersin.org The toxicity of dichlorprop-p to earthworms is considered to be moderate. herts.ac.uk While specific data on this compound is limited, the parent compound's effects provide an indication of potential risk. herts.ac.uk It is noted that the risk to earthworms and other soil macro-organisms is a point of consideration in regulatory assessments. europa.eu A comprehensive review of pesticide effects on soil invertebrates found that herbicides can have negative impacts on these organisms, although the extent varies by chemical and species. frontiersin.org

Toxicity to Avian Species and Beneficial Insects (e.g., Bees)

The ecotoxicological impact of dichlorprop (B359615), a phenoxy herbicide, extends to non-target organisms, including birds and beneficial insects. The toxicity profile can vary depending on the specific form of the chemical, such as its salts and esters.

Avian Toxicity: Research indicates that dichlorprop-P, the active (R)-isomer of dichlorprop, is moderately toxic to avian species. herts.ac.ukamazonaws.com Studies have evaluated different forms of dichlorprop-P, revealing varying degrees of acute toxicity. For instance, acute oral toxicity studies have shown that the 2-ethylhexyl ester of dichlorprop-P is slightly toxic to the bobwhite quail, whereas the dimethylamine (B145610) salt form is considered moderately toxic to the same species. amazonaws.com In ecological risk assessments, the potential exposure for birds that feed on treated vegetation and insects is rated as high in hazard, exceeding the level of concern at labeled application rates. amazonaws.com However, a Canadian assessment concluded that when used according to label directions, no risk was identified to birds.

Toxicity to Beneficial Insects: For beneficial insects, particularly honey bees (Apis mellifera), dichlorprop is generally considered to have low toxicity. herts.ac.uk Regulatory assessments in Canada have identified no significant risk to bees from the use of dichlorprop-P end-use products. This low toxicity profile suggests that this compound poses a lesser direct threat to pollinator populations compared to many insecticides. herts.ac.uk

Table 1: Avian and Bee Toxicity Profile for Dichlorprop Forms

Species Dichlorprop Form Toxicity Finding Reference
Bobwhite Quail Dichlorprop-P 2-ethylhexyl ester Slightly toxic (acute oral) amazonaws.com
Bobwhite Quail Dichlorprop-P dimethylamine salt Moderately toxic (acute oral) amazonaws.com
Birds (general) Dichlorprop-P Moderately toxic herts.ac.uk

Bioconcentration and Bioaccumulation Potential in Ecological Food Webs

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding environment (typically water), while bioaccumulation includes uptake from all sources, including diet, leading to potential biomagnification up the food web. nih.gov

For dichlorprop and its active isomer dichlorprop-P, the potential for significant bioconcentration and bioaccumulation in aquatic food webs is considered low. herts.ac.ukamazonaws.comapvma.gov.au This assessment is based on its physicochemical properties and metabolic studies. The octanol-water partition coefficient (log K_ow_), a key indicator of a substance's tendency to accumulate in fatty tissues, is low for dichlorprop-P acid, with values reported as 1.19 and -0.56. amazonaws.comcorteva.co.uk Substances with a log K_ow_ below 3 are generally considered to have a low bioconcentration potential. corteva.co.uk

Table 2: Bioaccumulation Potential Indicators for Dichlorprop

Parameter Value Interpretation Reference
Log K_ow_ (Octanol-Water Partition Coefficient) 1.19 Low potential for bioaccumulation corteva.co.uk
Bioconcentration Factor (BCF) 3.2 Low bioconcentration potential corteva.co.uk

Comparative Ecotoxicity of this compound and its Stereoisomers

Dichlorprop is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers or stereoisomers: (R)-dichlorprop and (S)-dichlorprop. psu.edu Commercially, it has often been sold as a racemic mixture containing both isomers. However, only the (R)-isomer, also known as dichlorprop-P, possesses herbicidal activity. psu.eduresearchgate.net

Increasingly, research demonstrates that the ecotoxicological effects of these stereoisomers can differ significantly, a phenomenon known as enantioselectivity. The toxicity of dichlorprop enantiomers has been shown to vary depending on the non-target organism being tested. psu.edu

One study investigated the toxicity of dichlorprop's enantiomers to two species of freshwater green algae. The results revealed clear enantioselective toxicity that was species-dependent. For Chlorella vulgaris, the (S)-dichlorprop isomer was found to be significantly more toxic than the herbicidally active (R)-dichlorprop isomer. psu.edu In contrast, for the alga Scenedesmus obliquus, the (R)-dichlorprop isomer exhibited greater toxicity than the (S)-isomer. psu.edu Other research has also suggested that the (S)-enantiomer, despite having no herbicidal effect, may pose a higher ecological risk than the (R)-enantiomer in certain contexts. ontosight.ai

This differential toxicity highlights the importance of assessing the specific effects of each enantiomer for a comprehensive environmental risk assessment, as the racemic mixture may present a complex and varied risk profile to different components of an ecosystem. psu.eduresearchgate.net

Table 3: Comparative Ecotoxicity of Dichlorprop Enantiomers in Green Algae

Organism More Toxic Enantiomer Less Toxic Enantiomer Reference
Chlorella vulgaris (S)-dichlorprop (R)-dichlorprop psu.edu

Analytical Methodologies for Dichlorprop Sodium in Environmental and Biological Matrices

Sample Preparation Techniques

Effective sample preparation is a critical first step to isolate dichlorprop-sodium from complex matrices like soil, water, and plant tissues, and to remove interfering substances that could affect the accuracy of subsequent analysis.

The extraction process for this compound varies depending on the sample matrix.

Soil: Extraction from soil often involves using alkaline solutions, such as sodium hydroxide (B78521), to release the acidic herbicide from soil particles. acs.orgnih.gov This is typically followed by acidification of the extract. researchgate.net Another common method for solid samples is extraction with a mixture of hexane-acetone or methylene (B1212753) chloride-acetone. epa.gov For certain phenoxy acid compounds, a combination of acetic acid, methanol, and water, along with a basic buffer solution, has been utilized. epa.gov Some methods have tested various extraction techniques and found that extraction with sodium hydroxide combined with solid-phase preconcentration provides good recoveries. nih.gov

Water: For water samples, a common approach involves acidification to a pH of less than 2, followed by extraction with an organic solvent like diethyl ether. epa.gov Solid-phase extraction (SPE) is also a widely used technique for water samples after pH adjustment. epa.govbac-lac.gc.ca The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a streamlined approach, has also been adapted for the extraction of dichlorprop-P (B76475) from various matrices. nih.gov

Plant Samples: In plant materials, such as wheat, a modified QuEChERS method has proven effective for extracting dichlorprop-P. mdpi.com This involves homogenization in acetonitrile, followed by a salting-out step. nih.govcaa.go.jp For some cereals, hydrolysis with sodium hydroxide is performed to free covalently bound compounds before extraction with acidified ethyl acetate. diva-portal.org Dry ashing is another technique used for plant tissues, where the sample is burned to a greyish-white ash, which is then dissolved in acid. researchgate.net

A summary of extraction methods is provided in the table below.

Table 1: Extraction Methods for this compound and Related Compounds
Matrix Extraction Method Key Steps
Soil Alkaline Extraction Extraction with sodium hydroxide, followed by acidification. acs.orgnih.govresearchgate.net
Solvent Extraction Extraction with hexane-acetone or methylene chloride-acetone mixtures. epa.gov
Water Liquid-Liquid Extraction Acidification to pH < 2, followed by extraction with diethyl ether. epa.gov
Solid-Phase Extraction (SPE) pH adjustment followed by passing the sample through an SPE cartridge. epa.govbac-lac.gc.ca
Plant Tissue Modified QuEChERS Homogenization in acetonitrile, followed by salting out. nih.govmdpi.comcaa.go.jp
Alkaline Hydrolysis Hydrolysis with sodium hydroxide, followed by extraction with acidified ethyl acetate. diva-portal.org
Dry Ashing Burning the sample to ash and dissolving it in acid. researchgate.net

Following extraction, cleanup and concentration steps are essential to remove co-extracted matrix components and to increase the analyte concentration to detectable levels.

Cleanup: Solid-phase extraction (SPE) is a prevalent cleanup technique. For instance, extracts from soil can be passed through a C18 SPE column to remove interfering substances. epa.gov In the QuEChERS method, dispersive SPE (d-SPE) is used, often with adsorbents like magnesium sulfate. mdpi.comsemanticscholar.org However, care must be taken in selecting the adsorbent, as some, like primary secondary amine (PSA), can retain acidic pesticides like dichlorprop (B359615). mdpi.com For some analyses, cleanup is performed through liquid-liquid partition. researchgate.net

Concentration: After cleanup, the solvent is typically evaporated to concentrate the residue. caa.go.jp This can be done under a gentle stream of nitrogen. scispace.com The concentrated residue is then redissolved in a small volume of a suitable solvent for instrumental analysis. caa.go.jp In some procedures, the extracts are concentrated and the solvent is exchanged to one that is more compatible with the analytical instrument. epa.gov

The table below outlines common cleanup and concentration methods.

Table 2: Cleanup and Concentration Techniques
Technique Description Application Examples
Solid-Phase Extraction (SPE) The extract is passed through a cartridge containing a solid adsorbent to retain interferences while allowing the analyte to pass through, or vice versa. Used for cleanup of soil and water extracts. epa.govepa.gov
Dispersive SPE (d-SPE) A small amount of adsorbent is added to the extract, vortexed, and then centrifuged to remove interferences. A key step in the QuEChERS method for plant samples. mdpi.com
Liquid-Liquid Partition The analyte is partitioned between two immiscible liquid phases to separate it from interferences. Used for cleaning up soil extracts. researchgate.net
Solvent Evaporation The solvent from the cleaned extract is evaporated to increase the concentration of the analyte. Commonly performed under a stream of nitrogen or at reduced pressure. caa.go.jpscispace.com

Chromatographic and Spectrometric Techniques

A variety of sophisticated analytical techniques are employed for the final detection and quantification of this compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of dichlorprop. For GC analysis, dichlorprop, which is a polar and non-volatile acid, often requires derivatization to a more volatile form, such as its methyl ester. researchgate.netepa.gov This is commonly achieved by reacting the extracted dichlorprop with a methylating agent. epa.gov

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated from other components on a capillary column. researchgate.netscispace.com The separated components then enter the mass spectrometer, which provides mass information that allows for highly specific and sensitive detection and quantification. nih.gov GC-MS has been successfully used to determine dichlorprop residues in soil and plant samples, with limits of quantification reported to be as low as 0.0001 μg/g in wet soil. nih.gov

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has become increasingly popular for the multi-residue analysis of pesticides, including dichlorprop. nih.gov This technique offers high specificity and excellent separation capabilities. mdpi.com A significant advantage of HPLC-MS/MS is that it can often analyze dichlorprop directly in its acidic form without the need for derivatization. diva-portal.org

In this method, the sample extract is injected into the HPLC system, where dichlorprop is separated from other compounds on a reverse-phase C18 column. nih.gov The separated analyte then enters the tandem mass spectrometer, which is typically a triple-quadrupole instrument operated in the multiple reaction monitoring (MRM) mode. mdpi.com This mode provides very high selectivity and sensitivity, allowing for the detection of dichlorprop at very low concentrations. mdpi.com The QuEChERS method combined with HPLC-MS/MS has been validated for the determination of dichlorprop-P in wheat, with limits of quantification ranging from 2.5 to 12 μg/kg. mdpi.com

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, offer enhanced analytical capabilities. chromatographytoday.com The term "hyphenation" refers to the coupling of two different analytical techniques. slideshare.net

Besides GC-MS and LC-MS, other hyphenated techniques can be applied to the analysis of dichlorprop. These combinations aim to provide more comprehensive information for both identification and quantification in a single analysis. rjpn.org For instance, liquid chromatography can be coupled with other detectors, such as a photodiode array (PDA) detector or a fluorescence detector, sometimes after a post-column photochemical reaction to enhance the fluorescence of dichlorprop. chromatographytoday.comresearchgate.net Capillary electrophoresis (CE) coupled with mass spectrometry (CE-MS) is another powerful technique for the analysis of ionic organic species like the dichlorprop anion. chromatographytoday.comresearchgate.net

The table below summarizes the key chromatographic and spectrometric techniques.

Table 3: Chromatographic and Spectrometric Techniques for Dichlorprop Analysis
Technique Principle Advantages
GC-MS Separation by gas chromatography followed by detection with mass spectrometry. Often requires derivatization. High sensitivity and specificity. nih.govresearchgate.net
HPLC-MS/MS Separation by high-performance liquid chromatography followed by detection with tandem mass spectrometry. Often no derivatization needed. High specificity, excellent separation, and high sensitivity. nih.govmdpi.comdiva-portal.org
Other Hyphenated Techniques Combination of a separation technique (e.g., LC, CE) with a spectroscopic detection method (e.g., PDA, Fluorescence, MS). Provides comprehensive information for identification and quantification. chromatographytoday.comrjpn.orgresearchgate.net

Quantification of this compound and its Metabolites

The accurate quantification of this compound and its metabolites in various environmental and biological samples is essential for monitoring its environmental fate and ensuring regulatory compliance. This process relies on robust analytical methods that are thoroughly validated to ensure the reliability of the data.

Method Validation Parameters (e.g., Linearity, Sensitivity, Recovery, Limits of Quantification)

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. wjarr.comresearchgate.net Key parameters include linearity, sensitivity (defined by the limit of detection), recovery (a measure of accuracy), and the limit of quantification. unnes.ac.ideuropa.eu

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. unnes.ac.id A linear relationship is typically evaluated using a calibration curve, and a common acceptance criterion is a coefficient of determination (R²) of ≥ 0.99. wjarr.commdpi.com

Sensitivity and Limits of Detection (LOD) & Quantification (LOQ): Sensitivity refers to the method's ability to discriminate between small differences in analyte concentration. The Limit of Detection (LOD) is the lowest analyte concentration that can be reliably detected but not necessarily quantified with acceptable accuracy and precision. unnes.ac.ideuropa.eu The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eueurl-pesticides.eu The LOQ is often determined as the concentration that produces a signal-to-noise ratio of 10. mdpi.com

Recovery: Recovery studies are performed to evaluate the accuracy of a method. It is the percentage of the true amount of an analyte that is detected by the analytical method. researchgate.net This is determined by analyzing samples spiked with a known concentration of the analyte. For many regulatory purposes, such as those outlined in SANTE guidelines, average recoveries between 70% and 120% are considered acceptable. eurl-pesticides.eunih.gov

Various studies have developed and validated methods for quantifying dichlorprop in different matrices, yielding a range of performance characteristics. For instance, a QuEChERS-based method coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) was validated for the determination of dichlorprop-P in wheat plants, straw, and grains. mdpi.com This method demonstrated good linearity (R² > 0.99) and average recoveries between 72.9% and 108.7%. mdpi.com Another study using HPLC with diode-array detection (DAD) for aqueous soil solutions reported detection limits of 0.70 ng/L for dichlorprop. researchgate.net A photochemically induced fluorescence detection method showed a linear range of 40 to 200 ng/mL and a detection limit of 0.8 ng/mL for dichlorprop in vegetable samples, with recoveries close to 100%. researchgate.net For the analysis of dichlorprop in rice-based infant formula, a method was validated with a LOQ of 3 µg/kg and recoveries ranging from 50% to 84%. nih.gov

The following table summarizes the validation parameters from several studies on dichlorprop quantification.

Table 1: Method Validation Parameters for Dichlorprop Quantification in Various Matrices

Analytical TechniqueMatrixLinearity (Range)LODLOQRecovery (%)Reference
HPLC-MS/MSWheat (plants, straw, grain)0.02–2.0 mg/kg (R² > 0.99)0.8-4 µg/kg2.5-12 µg/kg72.9-108.7 mdpi.com
HPLC-DADAqueous Soil Solutions0.0–103.1 ng/L0.70 ng/LNot ReportedNot Reported researchgate.net
Photochemically Induced FluorescenceTomato, Plum40–200 ng/mL0.8 ng/mLNot Reported~100 researchgate.net
LC-MS/MSCereals (Wheat)Not ReportedNot ReportedNot Reported76-98 nih.gov
LC-MS/MSRice-based Infant FormulaNot ReportedNot Reported3 µg/kg50-84 nih.gov
SUSME-LC-MS/MSRiver and Underground WaterNot ReportedNot Reported4 ng/L~75 researchgate.net

Stereoselective Analytical Approaches

Dichlorprop is a chiral herbicide, existing as two enantiomers (mirror-image isomers), designated as (R)-dichlorprop and (S)-dichlorprop. nih.gov The herbicidal activity is almost exclusively associated with the (R)-enantiomer. nih.govjuniperpublishers.com Despite this, dichlorprop has often been applied as a racemic mixture containing both enantiomers. juniperpublishers.com In the environment, enantiomers of chiral pesticides can exhibit different degradation rates, leading to an enrichment of one enantiomer over the other. juniperpublishers.comnih.gov This makes the development and application of stereoselective analytical methods crucial for accurately assessing the environmental fate and potential toxicity of dichlorprop residues. juniperpublishers.com

High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the most frequently used techniques for the chiral separation of pesticide stereoisomers. juniperpublishers.commdpi.com These methods typically employ a chiral selector, a substance that interacts differently with each enantiomer, allowing for their separation.

Capillary Electrophoresis (CE): CE has proven to be a powerful tool for chiral analysis due to its simplicity, flexibility, and low consumption of reagents. mdpi.com The separation of enantiomers is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used for this purpose. mdpi.comnih.gov For instance, Garrison et al. developed an electrokinetic chromatography (EKC) method using trimethyl-β-cyclodextrin (TM-β-CD) as a chiral selector, which achieved baseline separation of dichlorprop enantiomers. mdpi.com This method was successfully applied to study the stereoselective degradation of dichlorprop in soil. mdpi.com Similarly, a CE-mass spectrometry (MS) method utilized TM-β-CD for the separation of dichlorprop, fenoprop, and mecoprop (B166265) enantiomers. csic.es

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another dominant technique, which relies on chiral stationary phases (CSPs) to separate enantiomers. juniperpublishers.com Polysaccharide-based CSPs are particularly popular for the chiral separation of herbicides. juniperpublishers.comuniroma1.it A study by Ballesteros-Gómez et al. used a chiral column of permethylated α-cyclodextrin with LC-MS/MS to quantify the R- and S-enantiomers of dichlorprop in natural waters. researchgate.net This method achieved a quantification limit of 4 ng/L for each enantiomer. researchgate.net

The following table provides examples of stereoselective analytical methods developed for dichlorprop.

Table 2: Stereoselective Analytical Methods for Dichlorprop Enantiomers

Analytical TechniqueChiral Selector/Stationary PhaseMatrixKey FindingsReference
Capillary Electrophoresis (EKC)Trimethyl-β-cyclodextrin (TM-β-CD)SoilBaseline separation of enantiomers; applied to degradation studies showing faster degradation of S-dichlorprop. mdpi.com
Capillary Electrophoresis-Mass Spectrometry (CE-MS)Trimethyl-β-cyclodextrin (TM-β-CD)Standard solutionsSuccessful separation of dichlorprop, fenoprop, and mecoprop enantiomers. csic.es
Capillary Electrochromatography (CEC)Diol-silica stationary phase dynamically coated with HP-β-CDStandard solutionsSuccessful enantioseparation of seven racemic phenoxy acids, including dichlorprop. csic.es
LC-MS/MSPermethylated α-cyclodextrin chiral columnRiver and Underground WaterQuantitation limit of 4 ng/L for R- and S-DCPP; recoveries of ~75%. researchgate.net

Herbicide Resistance Evolution and Management Strategies in Response to Dichlorprop Sodium

Mechanisms of Resistance in Weeds

Weeds have evolved several distinct biological mechanisms to survive herbicide applications. These are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govcroplife.org.au Both types have been identified in weeds resistant to auxinic herbicides.

Target-Site Resistance (TSR)

Target-site resistance occurs due to genetic mutations that alter the herbicide's binding site, rendering the herbicide ineffective. nih.govsyngenta.ca Herbicides function like a key fitting into a specific lock (the target protein); TSR changes the shape of the lock. syngenta.ca For synthetic auxins like dichlorprop-sodium, the mode of action is complex, involving the hijacking of the plant's natural auxin hormone signaling pathway. nih.govcambridge.org The primary targets are components of this pathway, specifically the F-box transport inhibitor response 1/auxin signaling F-box (TIR1/AFB) proteins, which act as auxin receptors, and the Aux/IAA transcriptional repressors that function as co-receptors. nih.govnih.gov

A mutation in the genes encoding these proteins can reduce the binding affinity of the herbicide, preventing the cascade of events that leads to uncontrolled growth and plant death. nih.gov This mechanism has been suggested in cases of resistance to auxinic herbicides in species like wild mustard (Sinapis arvensis) and kochia (Kochia scoparia), where altered affinity at the auxin binding site is the likely cause of resistance. iastate.edu Another, less common, form of TSR is gene amplification, where the plant produces an excessive amount of the target protein, overwhelming the herbicide. nih.govsyngenta.ca

Non-Target-Site Resistance (NTSR), including Enhanced Metabolism

Non-target-site resistance encompasses any mechanism that prevents a lethal dose of the herbicide from reaching its molecular target. nih.govcroplife.org.au NTSR is considered a major threat because it can confer unpredictable cross-resistance to herbicides from different chemical families. wsu.eduresearchgate.net

The most common NTSR mechanism is enhanced metabolic degradation. wsu.eduresearchgate.net Resistant plants can produce higher levels of certain enzymes that recognize the herbicide as a foreign substance and rapidly detoxify it, often before it can reach its site of action. wsu.edu This process typically occurs in three phases: modification, conjugation, and sequestration. Key enzyme families involved include:

Cytochrome P450 monooxygenases (P450s) : These enzymes often catalyze the initial modification of the herbicide molecule. nih.govfrontiersin.org

Glutathione S-transferases (GSTs) : These enzymes conjugate the modified herbicide with glutathione, making it less toxic and more water-soluble. nih.govnih.gov

Glycosyl transferases (GTs) : These enzymes may conjugate the herbicide with sugars. nih.gov

Once detoxified, the herbicide metabolites are often transported and sequestered into the cell vacuole, effectively removing them from the cytoplasm. wsu.edu Enhanced metabolism has been identified as the resistance mechanism in numerous weed species resistant to various herbicide groups, including synthetic auxins. nih.govnih.gov

Reduced Herbicide Translocation

A distinct form of NTSR is the reduced translocation of the herbicide. nih.govresearchgate.net In this case, the herbicide is absorbed by the plant, typically through the leaves, but its movement (translocation) to other parts of the plant, such as the meristematic tissues where it exerts its lethal effect, is restricted. hracglobal.comnih.gov

Cross-Resistance Patterns with Other Auxinic Herbicides

Cross-resistance occurs when a single resistance mechanism gives a weed the ability to withstand multiple herbicides with the same mode of action. croplife.org.au This phenomenon is well-documented for the synthetic auxin herbicide group. A weed population resistant to one auxinic herbicide may also be resistant to others, including this compound, though the pattern can be unpredictable.

For instance, a biotype of kochia (Kochia scoparia) resistant to dicamba (B1670444) was also found to be resistant to dichlorprop (B359615) (2,4-DP), MCPA, and picloram, which belong to different chemical families within the auxinic herbicide class. iastate.edu More recently, a population of green pigweed (Amaranthus powellii) in Ontario, Canada, that survived MCPA applications was confirmed to be cross-resistant to dichlorprop-p (B76475) and mecoprop (B166265). cambridge.orgresearchgate.net However, resistance does not always extend to all auxins; some wild radish biotypes resistant to 2,4-D and MCPA remain susceptible to dicamba. iastate.edu

Table 1: Documented Cross-Resistance Involving Dichlorprop in Weed Species

Weed Species Resistant To Cross-Resistant To Location Reference(s)
Kochia (Kochia scoparia) Dicamba Dichlorprop (2,4-DP), MCPA, Picloram USA iastate.edu
Green Pigweed (Amaranthus powellii) MCPA Dichlorprop-p, Mecoprop, Aminocyclopyrachlor Canada cambridge.orgresearchgate.net

Molecular and Genetic Bases of this compound Resistance

The evolution of herbicide resistance is a genetic process driven by selection. The genetic basis of this resistance can be simple or complex. In many cases of resistance to auxinic herbicides, the trait is conferred by a single, dominant gene, which allows for rapid selection and spread within a population. cambridge.org Less commonly, resistance may be a polygenic trait, involving multiple genes with smaller, additive effects. cambridge.orgmdpi.com

For target-site resistance (TSR) , the genetic basis lies in mutations within the genes that code for the herbicide's target proteins. nih.gov In the case of auxinic herbicides, these are the genes of the auxin signaling pathway, such as the TIR1/AFB auxin receptor genes and the Aux/IAA co-receptor genes. nih.gov A single nucleotide polymorphism (SNP) can lead to an amino acid substitution in the protein, altering its structure and preventing the herbicide from binding effectively. nih.gov

The genetic basis of non-target-site resistance (NTSR) , particularly enhanced metabolism, is often more complex and can be polygenic. mdpi.com This resistance is conferred by genes that code for detoxifying enzymes like P450s and GSTs. nih.gov Resistance can evolve through mutations that enhance the activity of these enzymes or, more commonly, through changes in gene regulation that lead to the overproduction (upregulation) of these enzymes upon exposure to the herbicide. frontiersin.org

While specific genes conferring this compound resistance in weeds have not been fully elucidated, research in other organisms provides clues. In the bacterium Delftia acidovorans, two distinct genes, rdpA and sdpA, were identified that encode stereospecific dioxygenase enzymes capable of degrading the (R)- and (S)-enantiomers of dichlorprop, respectively. researchgate.net The discovery of such specific degradation pathways highlights the types of genes that could potentially be involved in the evolution of metabolic resistance in weeds. researchgate.netgoogle.com

Sustainable Weed Management Approaches to Mitigate Resistance

Preventing and managing herbicide resistance requires a proactive and integrated approach to reduce the selection pressure on weed populations. bioone.org Relying solely on a single herbicide or mode of action is an unsustainable practice that accelerates the evolution of resistance. mdpi.com The following best management practices are essential for mitigating resistance to this compound and other herbicides.

Diversify Herbicide Use : The cornerstone of resistance management is the rotation and combination of herbicides with different modes of action (MOA). mdpi.comcroplife.org.au Avoid using only Group 4 (WSSA) or Group O (HRAC) herbicides year after year on the same field. croplife.org.au When using tank mixes, each herbicide in the mix should be effective against the target weeds and applied at a rate that would be effective if used alone. croplife.org.au

Implement Integrated Weed Management (IWM) : IWM combines multiple control tactics—chemical, cultural, mechanical, and biological—into a single, comprehensive strategy. mdpi.combioone.org

Cultural Control : Employ practices that enhance crop competitiveness against weeds. This includes using certified weed-free crop seed, optimizing crop planting density, selecting competitive crop varieties, and implementing strategic crop rotations. mdpi.combioone.orgpesticidestewardship.org Cover crops can also suppress weeds and reduce reliance on herbicides. pesticidestewardship.org

Mechanical Control : Tillage and cultivation can be used to control weeds before planting or between crop rows. pesticidestewardship.org

Sanitation : Prevent the spread of resistant weed seeds by cleaning machinery between fields and managing weed populations in non-crop areas like fencerows and ditches. bioone.org

Prevent Weed Seed Bank Build-up : The primary goal of any weed management program should be to minimize the addition of weed seeds to the soil seedbank. bioone.org This involves controlling weeds before they can produce and shed viable seeds. uq.edu.au Strategies like stale seedbed techniques, where weeds are allowed to germinate and are then killed prior to crop planting, can help deplete the seedbank. pesticidestewardship.org

By adopting these diverse and sustainable strategies, growers can delay the evolution of herbicide resistance, manage existing resistant populations, and extend the effective lifespan of valuable tools like this compound.

Advanced Applications and Future Research Directions for Dichlorprop Sodium

Controlled Release Formulations and Nanotechnology Applications

To improve the efficiency and safety of herbicides, modern agricultural science is exploring controlled-release formulations (CRFs). researchgate.net These formulations aim to release the active ingredient over an extended period, maintaining the desired concentration and reducing losses to the environment. jchemrev.com Nanotechnology, in particular, offers innovative tools for creating these advanced delivery systems. researchgate.net

A promising approach for the controlled release of Dichlorprop (B359615) involves the use of Layered Double Hydroxides (LDHs) as a host matrix. researchgate.netutm.my LDHs, also known as hydrotalcite-like anionic clays, consist of positively charged layers with exchangeable anions in the interlayer space. researchgate.net

Researchers have successfully synthesized nanohybrids by intercalating Dichlorprop anions into the interlayer of Zinc/Aluminium-Layered Double Hydroxides (Zn/Al-LDH). researchgate.net This is achieved through methods such as co-precipitation and ion exchange. researchgate.net The successful intercalation is confirmed by the expansion of the basal spacing of the LDH structure. For instance, studies have shown an expansion from 8.9 Å in the original Zn/Al-LDH to as much as 21.7 Å in the Dichlorprop-LDH nanohybrid. researchgate.net This expansion accommodates the Dichlorprop anion within the LDH layers, creating a stable nanocomposite. researchgate.net These LDH materials act as a reservoir, from which the herbicide can be gradually released into the environment. researchgate.net

The release of Dichlorprop from the LDH nanocomposite is an ion-exchange process, where anions present in the soil solution, such as carbonates and phosphates, swap places with the intercalated Dichlorprop anions, thereby releasing the herbicide in a controlled manner. utm.my The accumulated release percentage is often higher in solutions containing carbonate and phosphate (B84403) anions compared to chloride anions. researchgate.netutm.my

The release dynamics of Dichlorprop from LDH nanocomposites have been the subject of detailed kinetic studies. researchgate.netresearchgate.net These studies are crucial for understanding and predicting the behavior of the formulation in the field. The release rate is dependent on factors such as the concentration of ions in the surrounding aqueous solution. utm.my

Kinetic analysis has revealed that the release mechanism can vary depending on the chemical environment. researchgate.netresearchgate.net

Pseudo-Second-Order Kinetics: The release of Dichlorprop into solutions containing sodium carbonate and sodium phosphate typically follows a pseudo-second-order kinetic model. researchgate.netresearchgate.netutm.my This model suggests that the rate-limiting step may be a chemical process, in this case, the ion exchange between the Dichlorprop and the anions in the solution. utm.my

Parabolic Diffusion Model: In contrast, the release into a sodium chloride solution is often governed by parabolic diffusion. researchgate.netresearchgate.netutm.my This indicates that the release is controlled by the diffusion of the ions through the particle matrix.

These findings demonstrate that LDH nanocomposites can serve as an effective matrix for the controlled release of Dichlorprop, with the release profile being tunable based on the synthesis method and the environmental conditions. researchgate.net

Interactive Table 1: Kinetic Models for Dichlorprop Release from Zn/Al-LDH Nanocomposites

Release Medium Dominant Kinetic Model Governing Process Reference
Sodium Carbonate Solution Pseudo-Second Order Ion Exchange researchgate.net, researchgate.net, utm.my
Sodium Phosphate Solution Pseudo-Second Order Ion Exchange researchgate.net, researchgate.net, utm.my
Sodium Chloride Solution Parabolic Diffusion Diffusion researchgate.net, researchgate.net, utm.my

Remediation Strategies for Dichlorprop-sodium Contamination

The presence of herbicide residues in soil and water is an environmental concern, leading to research into effective remediation techniques. utm.my For this compound, strategies focus on breaking down the compound into less harmful substances.

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade contaminants. omicsonline.org It is a primary route for the breakdown of herbicides in soil. omicsonline.org The bioavailability of the herbicide, or its accessibility to microorganisms, is a key factor limiting the effectiveness of bioremediation. omicsonline.org

Several bacterial species have been identified that can degrade phenoxyalkanoic acid herbicides like Dichlorprop. For example, the soil bacterium Sphingomonas herbicidovorans MH is known to metabolize both the (R)- and (S)-enantiomers of Dichlorprop through the action of enantiospecific dioxygenase enzymes, RdpA and SdpA. nih.gov The degradation process is influenced by various environmental factors, including the presence of essential nutrients like nitrogen and phosphorus, which can stimulate the activity of indigenous microbial populations. omicsonline.org In some cases, bioaugmentation, which involves introducing specific microbial strains to a contaminated site, can be employed to enhance the degradation of persistent herbicides. clu-in.orgresearchgate.net

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and wastewater. ionexchangeglobal.com AOPs work by generating highly reactive and non-selective hydroxyl radicals (•OH) in-situ. ionexchangeglobal.comub.edu These radicals can effectively break down complex and persistent organic molecules, such as Dichlorprop, into simpler, less harmful compounds like water, carbon dioxide, and inorganic salts. researchgate.net

Common AOPs involve combinations of ozone (O₃), hydrogen peroxide (H₂O₂), and/or UV light. ionexchangeglobal.com The high efficiency of AOPs in destroying a wide range of organic compounds makes them a promising technology for treating water contaminated with phenoxy acid herbicides. ionexchangeglobal.comnauka.gov.pl Research is ongoing to optimize AOP systems for the efficient degradation of these compounds, focusing on the choice of oxidizing system and the process conditions. nauka.gov.pl The use of boron-doped diamond (BDD) anodes in electrochemical AOPs is also being explored for its high capability to generate oxidizing radicals. uq.edu.au

Interdisciplinary Research Opportunities

The complex challenges associated with this compound, from its application to its environmental fate, create numerous opportunities for interdisciplinary research. usda.gov

Agrochemistry and Materials Science: Collaboration is essential for designing and synthesizing novel controlled-release formulations. The development of LDH nanocomposites is a prime example, combining expertise in material synthesis and characterization with an understanding of agrochemical requirements. researchgate.net

Environmental Microbiology and Biochemistry: Investigating the bioremediation of Dichlorprop requires a deep understanding of microbial ecology, enzyme kinetics, and metabolic pathways. nih.gov Research into the structure and function of enzymes like RdpA and SdpA from Sphingomonas herbicidovorans provides a structural basis for their enantiospecificity, opening doors for protein engineering to improve degradation efficiency. nih.gov

Plant Science and Metabolomics: Understanding the enantioselective effects of Dichlorprop on plant metabolism is a growing area of research. researchgate.net Studies using model plants like Arabidopsis thaliana can reveal how different enantiomers affect physiological activities and metabolic pathways, such as the TCA cycle. researchgate.net This research, which bridges plant biology, chemistry, and environmental science, is crucial for assessing the full ecological impact of chiral herbicides.

Environmental Engineering and Chemistry: The development and optimization of remediation technologies like Advanced Oxidation Processes benefit greatly from interdisciplinary collaboration. ionexchangeglobal.comnauka.gov.pl Engineers design the reactor systems, while chemists work to understand the complex reaction mechanisms and kinetics involved in the degradation of the herbicide. ub.edu

These collaborative efforts are vital for developing more sustainable agricultural practices and effective environmental management strategies related to this compound.

Regulatory Science and Environmental Risk Assessment Frameworks for Dichlorprop Sodium

Environmental Risk Assessment Methodologies

The environmental risk assessment of dichlorprop-sodium and its active form, dichlorprop (B359615), follows a structured, tiered approach employed by regulatory agencies worldwide. epa.goveuropa.eu This process quantitatively evaluates the potential for adverse effects on non-target organisms and ecosystems resulting from the environmental release of the herbicide.

Ecological Risk Assessment Models

Ecological risk assessments for pesticides like dichlorprop rely on a tiered modeling approach to estimate potential exposure and effects. montana.edu

Tier 1 (Screening-Level) Assessments: These initial assessments use deterministic models and conservative assumptions to provide a worst-case scenario of potential risk. montana.edu The Risk Quotient (RQ) method is commonly used, which is the ratio of the Predicted Environmental Concentration (PEC) to a relevant ecotoxicological endpoint, such as the LC50 (lethal concentration for 50% of a test population) or EC50 (effective concentration for 50% of a test population). epa.gov If the RQ exceeds a level of concern, further refined assessment is typically required. epa.gov

Refined (Higher-Tier) Assessments: When initial screening indicates a potential risk, more sophisticated, probabilistic models are employed. epa.gov These models, such as those developed by the EPA, incorporate more realistic exposure scenarios and consider the variability and uncertainty in factors influencing risk. epa.gov They can produce a distribution of possible outcomes, providing a more nuanced understanding of the likelihood and magnitude of adverse effects. epa.gov In Japan, a multimedia environmental exposure model has been combined with algal density dynamics models to assess the ecological risk of herbicides with high spatiotemporal variation in their concentrations. nih.gov

The environmental fate characteristics of dichlorprop are crucial inputs for these models. Available data indicate that dichlorprop-p (B76475) is non-persistent to moderately persistent in the environment. epa.gov Its primary dissipation routes are photodegradation in water and microbial-mediated degradation. epa.gov Due to its limited adsorption to soil, it has the potential to be mobile in terrestrial and aquatic environments, which is a key consideration in risk assessment models. epa.govcanada.ca

Monitoring Programs and Environmental Detection Frequencies

Monitoring programs are essential for understanding the real-world environmental concentrations of pesticides and for validating the predictions of risk assessment models.

In the United States , the Minnesota Department of Agriculture (MDA) conducts one of the most comprehensive pesticide monitoring programs in the country, analyzing for pesticides in surface water and groundwater. mda.state.mn.usmda.state.mn.us Their monitoring has included the analysis of numerous pesticide analytes, including herbicides and their degradates. mda.state.mn.us Such programs provide valuable data on the frequency and concentration of pesticide detections in various water bodies.

The detection of a pesticide in environmental samples triggers further evaluation to determine if the concentrations pose a risk to aquatic life or human health via drinking water. For instance, the World Health Organization (WHO) provides guidance on the safe levels of pesticides in drinking water. ontosight.ai

Derivation of Environmental Quality Standards (EQS)

Environmental Quality Standards (EQSs) are concentrations of a substance in water, sediment, or biota that should not be exceeded to protect aquatic ecosystems and human health. service.gov.uk The derivation of EQSs is a key component of the regulatory framework for pesticides.

The process for deriving EQSs typically involves the following steps:

Data Collection: A comprehensive review of available ecotoxicological data for the substance is conducted. This includes acute and chronic toxicity data for a range of aquatic organisms representing different trophic levels (e.g., algae, invertebrates, fish). frontiersin.org

Selection of Critical Data: The most sensitive species and relevant endpoints (e.g., mortality, growth, reproduction) are identified from the collected data. service.gov.uk

Application of Assessment Factors: Assessment factors (also known as safety factors) are applied to the critical toxicity data to account for uncertainties. These uncertainties include inter- and intra-species variability, extrapolation from laboratory to field conditions, and the difference between acute and chronic effects. frontiersin.orgnih.gov

Derivation of the EQS: The final EQS is calculated by dividing the critical toxicity value by the appropriate assessment factor. frontiersin.org

Two main approaches are used for EQS derivation:

Deterministic Approach: This method uses the lowest reliable toxicity value (e.g., the lowest No-Observed-Effect Concentration or NOEC) and applies a fixed assessment factor. frontiersin.org

Probabilistic Approach: This approach, often using Species Sensitivity Distributions (SSDs), models the distribution of toxicity data for multiple species to estimate the concentration that is protective of a certain percentage (e.g., 95%) of species in the ecosystem (the Hazardous Concentration for 5% of species, or HC5). frontiersin.org

The European Union's Water Framework Directive (WFD) provides a framework for the derivation of EQSs for priority substances. europa.euresearchgate.net For groundwater, a precautionary quality standard of 0.1 µg/L is often set for pesticides. europa.eu In the UK, EQSs are derived to protect various uses of the environment, including aquatic life. service.gov.uk Similarly, France has a framework known as SEQ-Eau for deriving EQSs for pesticides. nih.govresearchgate.neteauetbiodiversite.fr

Role of Metabolism and Degradation Products in Regulatory Evaluation

The metabolism and degradation of this compound are critical considerations in its regulatory evaluation. The parent compound can break down in the environment to form various metabolites or degradation products, which may have their own toxicological and environmental fate properties.

The primary degradation pathways for dichlorprop are biodegradation and photolysis. who.intpjoes.com In soil, the half-life of dichlorprop can range from a few days to several weeks, with 2,4-dichlorophenol (B122985) being a major degradation product. who.intnih.gov Other identified degradation products include 2,4-dichloroanisole (B165449) and carbon dioxide. epa.govnih.gov

Regulatory agencies, such as the U.S. EPA, evaluate the potential risks associated with these degradation products. epa.gov The EPA's Metabolism Assessment Review Committee (MARC) has determined that for dichlorprop-p, all residues other than the parent compound are not of risk concern due to their low occurrence under environmental conditions, comparatively low toxicity, or a combination of these factors. epa.gov

The herbicidal activity of dichlorprop is primarily associated with the (R)-isomer (dichlorprop-P). wikipedia.orgontosight.ai The (S)-isomer has lower herbicidal activity but may have different toxicological properties. researchgate.net Modern formulations of dichlorprop contain the enriched (R)-isomer to reduce the environmental load of the less active (S)-isomer. epa.gov

The rapid hydrolysis of ester forms of dichlorprop, such as the 2-ethylhexyl ester, to the parent acid is also considered in the risk assessment. apvma.gov.au This rapid conversion means that the environmental fate and effects of the acid form are often the primary focus of the evaluation.

Q & A

What analytical methods are recommended for quantifying Dichlorprop-sodium in complex environmental matrices?

Basic Research Focus
High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) or mass spectrometry (LC-MS/MS) is standard for quantification . Method validation should include calibration curves (linearity ≥0.99), limits of detection (LOD <1 ppb), and recovery rates (80–120%) in spiked samples. Solid-phase extraction (SPE) is advised for matrix cleanup in water and soil samples .

How can researchers design experiments to evaluate the phytotoxic effects of this compound under variable soil conditions?

Advanced Research Focus
Adopt a factorial design to isolate interactions between this compound concentration, soil pH, and organic matter content. Use standardized plant models (e.g., Lepidium sativum) and control for light, temperature, and moisture. Measure biomarkers like chlorophyll degradation and root elongation inhibition. Apply ANOVA with post-hoc tests (Tukey’s HSD) to differentiate treatment effects .

What protocols ensure reproducibility in acute toxicity assays for aquatic organisms exposed to this compound?

Basic Research Focus
Follow OECD Test No. 202 (Daphnia magna acute immobilization) or Test No. 203 (fish toxicity). Prepare stock solutions in reconstituted water, test five concentrations in triplicate, and include negative controls. Calculate EC50/LC50 values via probit analysis or nonlinear regression . Report pH, dissolved oxygen, and temperature to contextualize results .

How can contradictory data on this compound’s environmental degradation rates be reconciled?

Advanced Research Focus
Conduct a meta-analysis of half-life (t½) values, stratifying by environmental variables (UV exposure, microbial activity, soil type). Use mixed-effects models to quantify variance sources. Validate findings with lab-based photolysis studies (e.g., Xenon-arc lamp simulations) and field measurements via LC-MS/MS .

What purity validation techniques are critical for synthesized this compound in mechanistic studies?

Basic Research Focus
Employ reverse-phase HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For trace impurities, use gas chromatography (GC-ECD) or ion chromatography. Document retention times, spectral matches, and elemental analysis (C, H, Cl) .

Which computational approaches predict this compound’s adsorption and transport in heterogeneous ecosystems?

Advanced Research Focus
Apply quantitative structure-property relationship (QSPR) models to estimate soil adsorption coefficients (Koc). Use molecular docking simulations to identify binding affinities with organic matter. Validate predictions with batch sorption experiments and column leaching studies under varying hydraulic conductivities .

What parameters must be controlled in adsorption studies of this compound to clay minerals?

Basic Research Focus
Optimize batch experiments by controlling pH (3–9), ionic strength (0.01–0.1 M CaCl2), and contact time (24–72 hrs). Use Langmuir/Freundlich isotherms to model adsorption capacity. Characterize mineralogy via X-ray diffraction (XRD) and surface area via BET analysis .

How can multi-omics data elucidate this compound’s mode of action in non-target organisms?

Advanced Research Focus
Integrate transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress genes) and metabolomics (LC-HRMS) to map metabolite shifts. Use pathway enrichment tools (KEGG, GO) and machine learning (PLS-DA) to prioritize biomarkers. Cross-validate with enzyme activity assays (e.g., SOD, CAT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.